

## 4F 4PP oxalate molecular weight and formula

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Compound of Interest

Compound Name: 4F 4PP oxalate

Cat. No.: B1662925

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## In-Depth Technical Guide to 4F 4PP Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and pharmacological applications of **4F 4PP oxalate**, a potent and selective 5-HT2A receptor antagonist. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into its mechanism of action.

### **Core Compound Data**

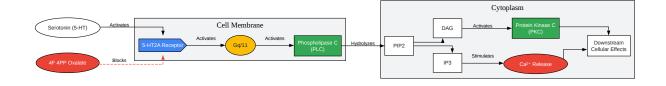
**4F 4PP oxalate**, with the chemical name 4-(4-Fluorobenzoyl)-1-(4-phenylbutyl)piperidine oxalate, is a well-characterized antagonist of the serotonin 2A receptor. Its selectivity and high affinity make it a valuable tool for investigating the physiological and pathological roles of the 5-HT2A receptor.



Property	Value
Molecular Formula	C24H28FNO5
Molecular Weight	429.49 g/mol
CAS Number	144734-36-1
Purity	Typically ≥98%
Appearance	A solid
Solubility	Soluble in DMSO (up to 100 mM) and Ethanol (up to 20 mM)

## **Mechanism of Action: 5-HT2A Receptor Antagonism**

**4F 4PP oxalate** exerts its effects by selectively binding to and blocking the 5-HT2A receptor, a G protein-coupled receptor (GPCR). The 5-HT2A receptor is primarily coupled to the Gq/11 signaling pathway. Upon activation by its endogenous ligand, serotonin (5-HT), the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an antagonist, **4F 4PP oxalate** prevents these downstream effects by blocking the initial binding of serotonin to the receptor.



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5-HT2A Receptor Gq Signaling Pathway

## **Experimental Protocols**

The following are representative protocols that can be adapted for the use of **4F 4PP oxalate** in various experimental settings.

## In Vitro Protocol: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of **4F 4PP oxalate** for the 5-HT2A receptor using a competitive binding assay with a radiolabeled ligand.

#### Materials:

- Receptor Source: Membranes from cells expressing the human 5-HT2A receptor (e.g., HEK293 cells).
- Radioligand: [3H]ketanserin (a known 5-HT2A antagonist).
- Non-specific Binding Control: Mianserin or another suitable 5-HT2A ligand at a high concentration (e.g., 10 μM).
- Test Compound: 4F 4PP oxalate, serially diluted.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Filtration System: 96-well filter plates (e.g., GF/B filters) and a vacuum manifold.
- · Scintillation Cocktail and Counter.

#### Procedure:

- Preparation of Reagents:
  - Prepare serial dilutions of 4F 4PP oxalate in assay buffer.
  - Dilute the receptor membranes in ice-cold assay buffer to the desired concentration.



- Prepare the radioligand solution at a concentration close to its Kd.
- Assay Setup (in a 96-well plate):
  - $\circ~$  Total Binding: Add 50  $\mu L$  of assay buffer, 50  $\mu L$  of radioligand, and 100  $\mu L$  of diluted receptor membranes.
  - Non-specific Binding: Add 50 μL of the high-concentration non-specific binding control, 50 μL of radioligand, and 100 μL of diluted receptor membranes.
  - Competitive Binding: Add 50 μL of each concentration of 4F 4PP oxalate, 50 μL of radioligand, and 100 μL of diluted receptor membranes.
- Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
- Filtration:
  - Pre-wet the filter plate with assay buffer.
  - Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to separate bound from free radioligand.
  - Wash the filters three times with ice-cold assay buffer.
- Scintillation Counting:
  - Allow the filters to dry.
  - Add scintillation cocktail to each well.
  - Count the radioactivity in a microplate scintillation counter.
- Data Analysis:
  - Calculate the specific binding by subtracting the non-specific binding from the total binding.



- Plot the percentage of specific binding against the logarithm of the 4F 4PP oxalate concentration.
- Determine the IC<sub>50</sub> value from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki =  $IC_{50}$  / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## In Vivo Protocol: Mouse Head-Twitch Response (HTR) Assay

This protocol is designed to assess the antagonist effect of **4F 4PP oxalate** on the head-twitch response induced by a 5-HT2A agonist in mice.

#### Materials:

- Animals: Male C57BL/6J mice (8-10 weeks old).
- 5-HT2A Agonist: DOI (2,5-dimethoxy-4-iodoamphetamine) hydrochloride.
- Test Compound: 4F 4PP oxalate.
- Vehicle: Saline (0.9% NaCl) or a suitable vehicle for dissolving the compounds.
- Administration Tools: Syringes and needles for intraperitoneal (i.p.) injection.

#### Procedure:

- Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
- Compound Preparation and Administration:
  - Dissolve DOI in saline to a concentration of 2.5 mg/mL.
  - Dissolve 4F 4PP oxalate in the vehicle to the desired concentrations.
  - Administer 4F 4PP oxalate (or vehicle) via i.p. injection at a volume of 10 mL/kg.

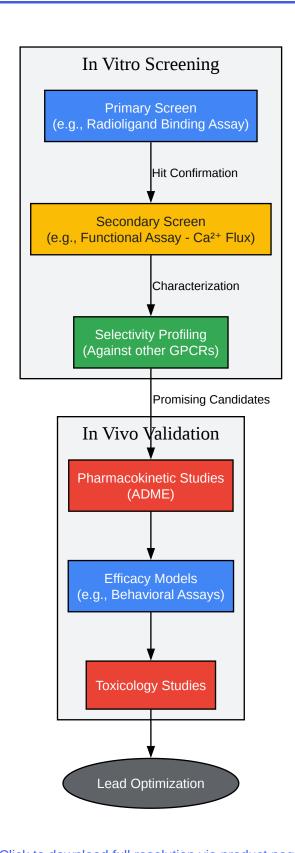


- Pre-treatment Time: Allow a pre-treatment period of 30 minutes.
- Agonist Administration: Administer DOI via i.p. injection at a dose of 2.5 mg/kg.
- Observation Period:
  - Immediately after DOI injection, place each mouse in an individual observation chamber.
  - Record the number of head twitches for each mouse over a 30-minute period.
- Data Analysis:
  - Compare the number of head twitches in the 4F 4PP oxalate-treated groups to the vehicle-treated control group.
  - Use appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of any observed reduction in head twitches.

# **Experimental Workflow: GPCR Antagonist Screening**

The following diagram illustrates a general workflow for the screening and characterization of potential GPCR antagonists like **4F 4PP oxalate**.





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**GPCR Antagonist Screening Workflow** 



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